molecular formula C19H20N2O3 B5626549 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide

Cat. No. B5626549
M. Wt: 324.4 g/mol
InChI Key: YTJOFVZWLRACLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structures of compounds similar to N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide have been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, compounds with benzothiazole groups have been analyzed to determine their crystal structures and molecular conformations (Al-Hourani et al., 2016).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including cycloadditions, substitutions, and ring transformations, which are crucial for their bioactivity and chemical properties. The reactions typically involve interactions with enzymes or biological targets (Stefely et al., 2010).

Physical Properties Analysis The physical properties of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions, as evidenced in compounds analyzed via X-ray diffraction and spectroscopy methods (Duarte-Hernández et al., 2015).

Chemical Properties Analysis The chemical properties, including reactivity and stability, are determined by the functional groups present in the N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide structure. These properties are crucial for their interaction with biological systems and their overall bioactivity (Moshkin & Sosnovskikh, 2013).

properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-5-18(23)20-13-6-7-16(22)14(10-13)19-21-15-8-11(2)12(3)9-17(15)24-19/h6-10,22H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJOFVZWLRACLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)O)C2=NC3=C(O2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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